1-Isopropyl-4-(5-methylthiophen-2-yl)piperidin-4-ol 1-Isopropyl-4-(5-methylthiophen-2-yl)piperidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13493532
InChI: InChI=1S/C13H21NOS/c1-10(2)14-8-6-13(15,7-9-14)12-5-4-11(3)16-12/h4-5,10,15H,6-9H2,1-3H3
SMILES: CC1=CC=C(S1)C2(CCN(CC2)C(C)C)O
Molecular Formula: C13H21NOS
Molecular Weight: 239.38 g/mol

1-Isopropyl-4-(5-methylthiophen-2-yl)piperidin-4-ol

CAS No.:

Cat. No.: VC13493532

Molecular Formula: C13H21NOS

Molecular Weight: 239.38 g/mol

* For research use only. Not for human or veterinary use.

1-Isopropyl-4-(5-methylthiophen-2-yl)piperidin-4-ol -

Specification

Molecular Formula C13H21NOS
Molecular Weight 239.38 g/mol
IUPAC Name 4-(5-methylthiophen-2-yl)-1-propan-2-ylpiperidin-4-ol
Standard InChI InChI=1S/C13H21NOS/c1-10(2)14-8-6-13(15,7-9-14)12-5-4-11(3)16-12/h4-5,10,15H,6-9H2,1-3H3
Standard InChI Key AHOZXXPYDDZZII-UHFFFAOYSA-N
SMILES CC1=CC=C(S1)C2(CCN(CC2)C(C)C)O
Canonical SMILES CC1=CC=C(S1)C2(CCN(CC2)C(C)C)O

Introduction

1-Isopropyl-4-(5-methylthiophen-2-yl)piperidin-4-ol is a synthetic organic compound with a molecular formula of C13H21NOS and a molecular weight of 239.38 g/mol . This compound belongs to the class of piperidines, which are widely used in pharmaceuticals due to their diverse biological activities. The presence of a thiophene ring and an isopropyl group attached to the piperidine core suggests potential applications in medicinal chemistry.

Synthesis and Preparation

The synthesis of 1-Isopropyl-4-(5-methylthiophen-2-yl)piperidin-4-ol typically involves multi-step organic reactions. Although specific synthesis protocols for this compound are not widely detailed in the literature, similar compounds are often prepared through reactions involving the formation of the piperidine ring and subsequent substitution with the thiophene derivative.

Biological Activity and Potential Applications

While specific biological activity data for 1-Isopropyl-4-(5-methylthiophen-2-yl)piperidin-4-ol is limited, compounds with similar structures have shown potential in various therapeutic areas. Piperidine derivatives are known for their roles in central nervous system (CNS) disorders, cardiovascular diseases, and as anti-inflammatory agents. The presence of a thiophene ring may enhance certain pharmacological properties, such as bioavailability and receptor binding affinity.

Research Findings and Future Directions

Research on piperidine derivatives continues to explore their potential in drug development. Studies focusing on the modification of piperidine rings with various substituents have led to the discovery of compounds with improved efficacy and safety profiles. Future research on 1-Isopropyl-4-(5-methylthiophen-2-yl)piperidin-4-ol could involve in vitro and in vivo studies to assess its pharmacokinetic properties, toxicity, and therapeutic potential.

Note:

The search results did not provide extensive information on the specific compound "1-Isopropyl-4-(5-methylthiophen-2-yl)piperidin-4-ol." Therefore, the article focuses on general properties and potential applications based on similar compounds. For detailed research findings, further investigation into scientific literature and databases is recommended.

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